molecular formula C13H14ClN3O4 B5808617 1-[(4-Chloro-2-nitrophenyl)carbonyl]piperidine-4-carboxamide

1-[(4-Chloro-2-nitrophenyl)carbonyl]piperidine-4-carboxamide

Cat. No.: B5808617
M. Wt: 311.72 g/mol
InChI Key: DYYXPIUNUKZXGY-UHFFFAOYSA-N
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Description

1-[(4-Chloro-2-nitrophenyl)carbonyl]piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. The compound also features a 4-chloro-2-nitrophenyl group and a carbonyl group attached to the piperidine ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chloro-2-nitrophenyl)carbonyl]piperidine-4-carboxamide typically involves the reaction of 4-chloro-2-nitrobenzoyl chloride with piperidine-4-carboxamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve the optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the yield and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chloro-2-nitrophenyl)carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Reduction: 1-[(4-Chloro-2-aminophenyl)carbonyl]piperidine-4-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-chloro-2-nitrobenzoic acid and piperidine-4-carboxamide.

Scientific Research Applications

1-[(4-Chloro-2-nitrophenyl)carbonyl]piperidine-4-carboxamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Chloro-2-nitrophenyl)carbonyl]piperidine-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro and chloro groups may play a role in its binding affinity and specificity. Further research is needed to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

1-[(4-Chloro-2-nitrophenyl)carbonyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-[(4-Chloro-3-nitrophenyl)carbonyl]piperidine: Similar structure but with the nitro group in a different position.

    1-[(5-Chloro-2-nitrophenyl)carbonyl]piperidine: Similar structure but with the chloro and nitro groups in different positions.

    1-[(4-Nitrophenyl)carbonyl]piperidine: Lacks the chloro group, which may affect its chemical and biological properties.

The unique combination of the 4-chloro-2-nitrophenyl group and the piperidine-4-carboxamide moiety in this compound imparts specific properties that distinguish it from these similar compounds.

Properties

IUPAC Name

1-(4-chloro-2-nitrobenzoyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O4/c14-9-1-2-10(11(7-9)17(20)21)13(19)16-5-3-8(4-6-16)12(15)18/h1-2,7-8H,3-6H2,(H2,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYXPIUNUKZXGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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